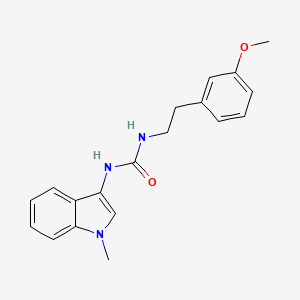
1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as BU-48, is a synthetic compound that belongs to the family of indole-based synthetic cannabinoids. It was first synthesized in 2012 by researchers from the University of California, Irvine, and has since been the subject of numerous scientific studies. BU-48 has been found to exhibit potent activity at the cannabinoid receptor CB2, which is primarily expressed in immune cells and is involved in various physiological processes, including inflammation and immune response.
Wissenschaftliche Forschungsanwendungen
Antitumor Activities
1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea and related compounds have been studied for their antitumor properties. A study by Hu et al. (2018) focused on the synthesis, crystal structure, and antitumor activities of a similar compound, demonstrating significant antitumor activity and interactions with the CDK4 protein, an important target in cancer research (Hu et al., 2018).
Antimicrobial Evaluation
Compounds structurally related to 1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea have been synthesized and evaluated for their antimicrobial properties. Rani et al. (2014) synthesized novel imidazole ureas and carboxamides, assessing their antimicrobial effectiveness (Rani et al., 2014).
Synthesis and Structural Analysis
Various studies have focused on the synthesis and structural analysis of compounds related to 1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea. Peet (1987) investigated the reactions and synthesis of similar compounds, providing insights into their chemical structures and potential applications (Peet, 1987).
Enzyme Inhibition and Potential Therapeutic Applications
Several studies have explored the enzyme inhibition properties of compounds structurally similar to 1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea. For example, Vidaluc et al. (1995) synthesized and assessed compounds for antiacetylcholinesterase activity, which is relevant in the context of Alzheimer's disease and other neurodegenerative conditions (Vidaluc et al., 1995).
Potential for Treating Depression
Matzen et al. (2000) researched compounds with structural similarities for their potential use in treating depression, focusing on 5-HT reuptake inhibition and 5-HT(1B/1D) antagonistic activities, which are key targets in the pharmacotherapy of depression (Matzen et al., 2000).
Eigenschaften
IUPAC Name |
1-[2-(3-methoxyphenyl)ethyl]-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-22-13-17(16-8-3-4-9-18(16)22)21-19(23)20-11-10-14-6-5-7-15(12-14)24-2/h3-9,12-13H,10-11H2,1-2H3,(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYRMHUFRZPANZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

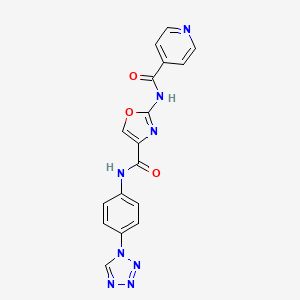

![8-(3,4-dimethoxyphenethyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377947.png)
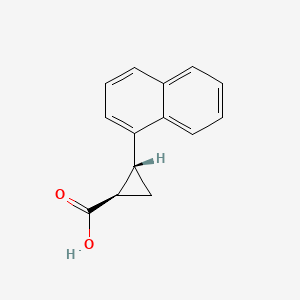
![2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B2377949.png)
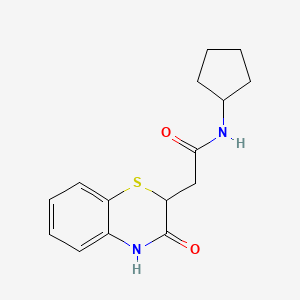

![diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate](/img/structure/B2377957.png)
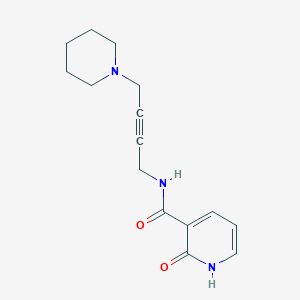

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2377961.png)


